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Introduction to Isotachophoresis for Nucleic Acid
Purification
Isotachophoresis (ITP) is a powerful electrokinetic technique for the purification, concentration,

and separation of charged molecules, including nucleic acids.[1][2] Unlike conventional

methods that rely on surface binding to silica columns or magnetic beads, ITP manipulates

charged molecules in a free-solution environment.[3][4] This is achieved by using a

discontinuous buffer system composed of a high-mobility leading electrolyte (LE) and a low-

mobility trailing electrolyte (TE).[1][2] When an electric field is applied, nucleic acids, which

have an intermediate electrophoretic mobility, are focused into a tight band at the interface

between the LE and TE.[5] This process effectively separates them from other cellular

components and inhibitors, resulting in a highly purified and concentrated sample.[5]

The key advantages of ITP for nucleic acid purification include the elimination of harsh binding

and stripping steps that can lead to nucleic acid fragmentation and the potential for automation

and integration into microfluidic systems.[3][6] This makes ITP a promising technology for

sample preparation in sensitive downstream applications such as next-generation sequencing

(NGS) and CRISPR-based diagnostics.
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Fundamental Principle of Isotachophoresis
The core of ITP lies in the creation of a sharp, moving interface between two electrolytes with

different ionic mobilities. The target nucleic acids are focused within this interface, allowing for

their separation and concentration.
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Principle of Isotachophoresis (ITP) for nucleic acid focusing.

Applications in Nucleic Acid Amplification
ITP is particularly well-suited for preparing samples for nucleic acid amplification techniques

like PCR, qPCR, and isothermal amplification methods. By efficiently removing inhibitors and

concentrating the target nucleic acids, ITP can significantly improve the sensitivity and reliability

of these assays.

ITP-Enhanced PCR and qPCR
ITP-purified nucleic acids are compatible with downstream PCR-based applications. The high

purity of the sample reduces the incidence of PCR inhibition, which is a common issue with

complex biological samples. The Purigen Ionic® Purification System, which is based on ITP,

has been shown to produce DNA from FFPE samples that results in a lower Ct value in qPCR

compared to column-based methods, indicating a higher amplifiable yield.

Integrated ITP and Isothermal Amplification
ITP can be integrated with isothermal amplification methods, such as Loop-Mediated

Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA), to create

rapid and sensitive diagnostic platforms. This is particularly valuable for point-of-care

applications where rapid sample-to-answer results are critical.
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Applications in Nucleic Acid Sequencing
The quality of the input nucleic acid is paramount for successful next-generation sequencing

(NGS). ITP offers a gentle and efficient method for preparing high-quality DNA and RNA for

various sequencing applications.

ITP for NGS Library Preparation
While not a direct method for library construction, ITP serves as an excellent upstream

purification method. The high purity and integrity of ITP-purified nucleic acids can lead to more

uniform library preparations with reduced bias.

Logical Workflow: ITP in NGS Sample Preparation
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Integration of ITP in a typical NGS sample preparation workflow.
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ITP for Target Enrichment
Target enrichment strategies in NGS focus sequencing resources on specific genomic regions

of interest. While current methods primarily rely on hybrid capture or amplicon-based

approaches, ITP can be used to purify the initial genomic DNA, ensuring a high-quality input for

these enrichment techniques. The potential for developing ITP-based methods for direct target

enrichment is an active area of research.

ITP in CRISPR-Based Nucleic Acid Detection
A groundbreaking application of ITP is its integration with CRISPR-based diagnostic systems.

This combination allows for rapid and highly sensitive detection of nucleic acid signatures from

pathogens. An ITP-CRISPR assay for SARS-CoV-2 has been developed that can provide

results in approximately 30-35 minutes from a raw nasopharyngeal swab sample.[7][8]

Workflow for ITP-CRISPR Nucleic Acid Detection
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Workflow of a rapid ITP-CRISPR diagnostic assay.

Quantitative Data
The performance of ITP-based nucleic acid purification has been compared with conventional

methods, demonstrating advantages in yield and efficiency.

Table 1: Performance Comparison of ITP-based vs. Column-based Nucleic Acid Purification

from FFPE Samples
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Parameter
Purigen Ionic®
System (ITP)

Market-Leading
Column-based Kit

Fold Improvement
(ITP)

DNA Yield (Qubit) Higher Lower ~1.2x

DNA Yield (qPCR) Higher Lower ~2.7x

Hands-on Time (8

samples)
~1.5 hours ~7 hours ~75% reduction

Hands-on Time per

sample
11.25 minutes 52.5 minutes ~79% reduction

Data sourced from

Purigen Biosystems

technical

documentation.[3][9]

[10]

Table 2: Performance of a Paper-based ITP System for Bacterial DNA Extraction

Parameter Value

Average Concentration Factor (gDNA) 12x

Limit of Detection (M. smegmatis in saliva/urine) 10² CFU/mL

Limit of Detection (M. smegmatis in serum) 10³ CFU/mL

Processing Time ~20 minutes

User Steps 3

Data from a study on a paper-based ITP sample

preparation module.

Experimental Protocols
Protocol 1: Generalized ITP for Nucleic Acid Purification
from Complex Samples
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This protocol provides a general framework for ITP-based nucleic acid purification. Specific

parameters such as buffer composition and electric field strength may require optimization

depending on the sample type and microfluidic device.

Materials:

Microfluidic chip with appropriate channel geometry

High-voltage power supply

Leading Electrolyte (LE) buffer

Trailing Electrolyte (TE) buffer

Sample lysate in a compatible buffer

Elution buffer

Procedure:

Chip Preparation: Prime the microfluidic channels with the LE buffer.

Sample Loading: Load the sample lysate into the designated reservoir on the chip, ensuring

a clean interface with the LE.

TE Loading: Load the TE buffer into its reservoir, creating an interface with the sample.

ITP Initiation: Apply a constant electric current or voltage across the channel to initiate the

electrophoretic separation. The polarity will depend on whether you are isolating anions

(nucleic acids) or cations.

Focusing and Separation: Monitor the focusing of the nucleic acids at the LE-TE interface.

This can be visualized if a fluorescent intercalating dye is included in the TE or by monitoring

the electric current, which will change as the zones of different conductivity move through the

channel.

Elution: Once the focused band of nucleic acids reaches the elution reservoir, turn off the

power supply.
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Collection: Carefully pipette the purified nucleic acid solution from the elution reservoir.

Protocol 2: ITP-CRISPR for SARS-CoV-2 RNA Detection
This protocol is adapted from a published method for the rapid detection of SARS-CoV-2.[7]

Materials:

NS12AZ Caliper microfluidic chip

High-voltage power supply and vacuum pump

Lysis Buffer (10x): Composition may be proprietary; a common component is a non-ionic

detergent.

Leading Electrolyte (LE1): Specific composition may vary, but a representative LE could be

100 mM Tris-HCl, pH 8.0.

Trailing Electrolyte (TE): A representative TE could be 50 mM HEPES, pH 8.0.

LAMP reaction mix with primers targeting the SARS-CoV-2 genome.

CRISPR-Cas12a enzyme, guide RNA (gRNA), and fluorescent reporter molecules.

Procedure:

Sample Lysis: Mix 25 µL of the raw nasopharyngeal swab sample with 3 µL of 10x Lysis

buffer. Incubate at 62°C for 2 minutes.

Chip Loading:

Load 20 µL of LE1 into the designated reservoirs.

Apply a vacuum to fill the main channel with LE1.

Load the lysed sample and TE into their respective reservoirs.

ITP Purification: Apply an electric field to purify and concentrate the viral RNA. This step

takes approximately 5 minutes.
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Isothermal Amplification: Transfer the purified RNA to a LAMP reaction mix and incubate for

20 minutes to amplify the target sequences.

ITP-CRISPR Detection:

Introduce the amplified product into the microfluidic chip with the CRISPR-Cas12a

reaction mix.

Apply an electric field to co-focus the CRISPR machinery and the target amplicons,

accelerating the detection reaction.

Monitor the fluorescence signal for detection of the target. This step takes approximately 5

minutes.

Conclusion
Isotachophoresis presents a significant advancement in nucleic acid sample preparation. Its

ability to gently and efficiently purify and concentrate nucleic acids from complex samples

makes it a highly valuable tool for enhancing the performance of downstream applications in

nucleic acid amplification and sequencing. The integration of ITP into automated and

microfluidic platforms is poised to streamline workflows, reduce hands-on time, and improve

the quality of data for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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